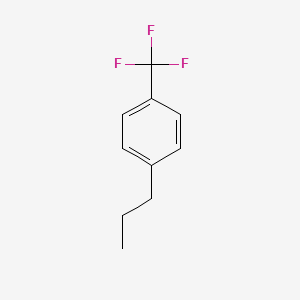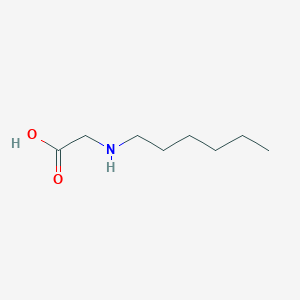
tert-Butyl (1R*,4R*)-4-(nicotinamido)cyclohexylcarbamate
Descripción general
Descripción
tert-Butyl (1R,4R)-4-(nicotinamido)cyclohexylcarbamate** is a complex organic compound that features a tert-butyl group, a nicotinamido moiety, and a cyclohexylcarbamate structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1R*,4R*)-4-(nicotinamido)cyclohexylcarbamate typically involves multiple steps, starting with the preparation of the cyclohexylcarbamate core. This can be achieved through the reaction of cyclohexylamine with tert-butyl chloroformate under basic conditions to form tert-butyl cyclohexylcarbamate. The nicotinamido group is then introduced via a coupling reaction with nicotinic acid or its derivatives, using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for improved reaction control and scalability, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (1R*,4R*)-4-(nicotinamido)cyclohexylcarbamate can undergo various types of chemical reactions, including:
Oxidation: The nicotinamido group can be oxidized under specific conditions, potentially leading to the formation of N-oxide derivatives.
Reduction: The compound can be reduced to form amine derivatives, particularly at the nicotinamido moiety.
Substitution: The tert-butyl group can be substituted under acidic conditions, leading to the formation of different carbamate derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Acidic conditions, such as the use of trifluoroacetic acid (TFA), can facilitate the substitution of the tert-butyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nicotinamido group can yield N-oxide derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl (1R*,4R*)-4-(nicotinamido)cyclohexylcarbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of nicotinamido-containing molecules with biological targets. It can also serve as a model compound for studying the metabolism and biotransformation of nicotinamido derivatives.
Medicine
In medicine, this compound has potential applications as a drug candidate or a pharmacological tool. Its nicotinamido moiety suggests potential activity related to NAD+ metabolism, which is involved in various cellular processes, including DNA repair and energy metabolism.
Industry
In industrial applications, this compound can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of tert-Butyl (1R*,4R*)-4-(nicotinamido)cyclohexylcarbamate is likely related to its interaction with molecular targets involved in NAD+ metabolism. The nicotinamido moiety can mimic the structure of NAD+ intermediates, potentially inhibiting or modulating the activity of enzymes such as sirtuins and poly(ADP-ribose) polymerases (PARPs). These interactions can affect cellular processes such as DNA repair, gene expression, and energy metabolism.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (1R,4R)-4-(aminocyclohexyl)carbamate**: Similar structure but with an amino group instead of the nicotinamido moiety.
- tert-Butyl (1R,4R)-4-(hydroxycyclohexyl)carbamate**: Similar structure but with a hydroxy group instead of the nicotinamido moiety.
- tert-Butyl (1R,4R)-4-(methoxycyclohexyl)carbamate**: Similar structure but with a methoxy group instead of the nicotinamido moiety.
Uniqueness
The uniqueness of tert-Butyl (1R*,4R*)-4-(nicotinamido)cyclohexylcarbamate lies in its combination of the nicotinamido moiety with the cyclohexylcarbamate structure. This combination imparts unique chemical properties and potential biological activities that are not observed in the similar compounds listed above.
Propiedades
IUPAC Name |
tert-butyl N-[4-(pyridine-3-carbonylamino)cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-17(2,3)23-16(22)20-14-8-6-13(7-9-14)19-15(21)12-5-4-10-18-11-12/h4-5,10-11,13-14H,6-9H2,1-3H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZMSWNSRIUHQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2-Phenoxyethyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B3136153.png)
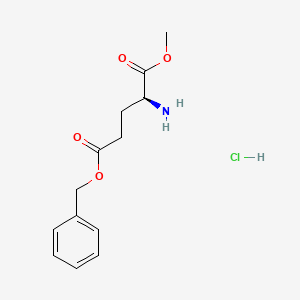
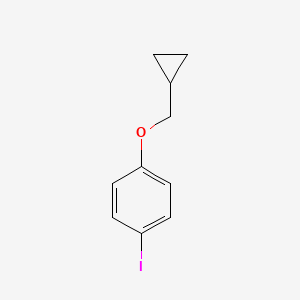
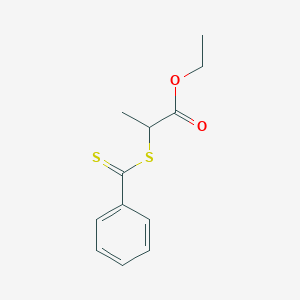
![1,4-Dioxaspiro[4.5]decane-7-carboxylic acid](/img/structure/B3136172.png)
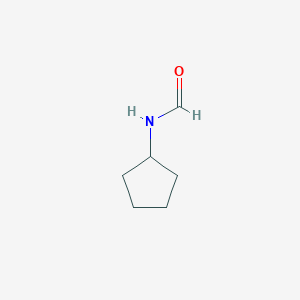
![1-[(2-Methylphenyl)methyl]piperidin-4-amine](/img/structure/B3136182.png)

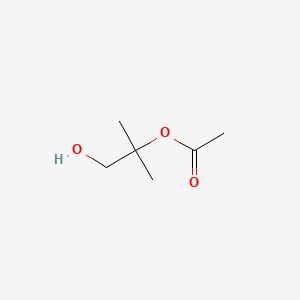
![N-[(1R*,4R*)-4-Aminocyclohexyl]nicotinamide dihydrochloride](/img/structure/B3136229.png)
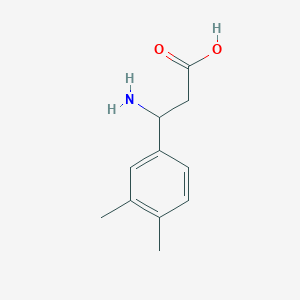
![2-(4-Amino-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one](/img/structure/B3136239.png)
